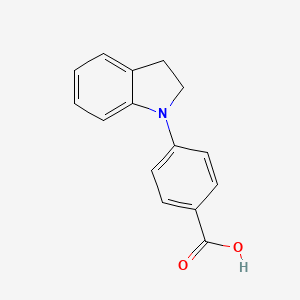

4-(Indolin-1-yl)benzoic acid

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C15H13NO2 |

|---|---|

Molekulargewicht |

239.27 g/mol |

IUPAC-Name |

4-(2,3-dihydroindol-1-yl)benzoic acid |

InChI |

InChI=1S/C15H13NO2/c17-15(18)12-5-7-13(8-6-12)16-10-9-11-3-1-2-4-14(11)16/h1-8H,9-10H2,(H,17,18) |

InChI-Schlüssel |

XQLXFLQXFCDKAU-UHFFFAOYSA-N |

Kanonische SMILES |

C1CN(C2=CC=CC=C21)C3=CC=C(C=C3)C(=O)O |

Herkunft des Produkts |

United States |

Synthetic Methodologies and Chemical Transformations of 4 Indolin 1 Yl Benzoic Acid and Its Derivatives

General Synthesis Strategies and Reaction Pathways

The creation of the 4-(indolin-1-yl)benzoic acid framework relies on established and innovative synthetic routes. These pathways primarily focus on the formation of the critical nitrogen-carbon bond that links the indoline (B122111) and benzoic acid moieties.

Condensation and Cyclization Reactions

Condensation and cyclization reactions are fundamental to building the core indoline structure from acyclic precursors. These reactions typically involve the formation of the heterocyclic ring through intramolecular processes. For instance, the synthesis of indoline derivatives can be achieved through reductive cyclization of suitable nitroarenes. While not a direct synthesis of the final titled compound, these methods establish the crucial indoline ring system which can then be arylated.

Another key approach involves the condensation of an aniline (B41778) derivative with a suitable dielectrophile. For example, a classic pathway to the indoline core is the reaction of an aniline with 1,2-dihaloethane. Subsequent N-arylation would then be required to introduce the 4-benzoic acid group.

Coupling Reactions (e.g., Ullmann-type N-Arylation, Pd-Catalyzed Carbonylative Cross-Coupling)

Cross-coupling reactions are among the most powerful and versatile tools for synthesizing N-aryl compounds like this compound. These methods directly form the C-N bond between the indoline nitrogen and the phenyl ring of the benzoic acid.

Ullmann-type N-Arylation: The Ullmann condensation is a classic copper-catalyzed reaction that couples an amine with an aryl halide. wikipedia.org In the synthesis of this compound, this typically involves the reaction of indoline with 4-halobenzoic acid (e.g., 4-iodobenzoic acid or 4-bromobenzoic acid). Traditional Ullmann reactions often require harsh conditions, such as high temperatures (frequently over 200°C) and polar solvents like DMF or N-methylpyrrolidone, with a stoichiometric amount of copper. wikipedia.orgbyjus.com Modern variations have improved the efficiency of these reactions by using soluble copper catalysts and various ligands, allowing for milder conditions. mdpi.com The reaction mechanism is believed to involve the formation of a copper(I) amide, followed by oxidative addition of the aryl halide and subsequent reductive elimination to yield the N-arylated product. byjus.commdpi.com

Palladium-Catalyzed Carbonylative Cross-Coupling: Palladium-catalyzed reactions have become a cornerstone of modern organic synthesis. For the construction of this compound, a key strategy is the Buchwald-Hartwig amination, which couples an amine (indoline) with an aryl halide (a 4-halobenzoic acid derivative). This reaction is highly efficient and tolerates a wide range of functional groups. Another advanced approach is the palladium-catalyzed [4+1] annulation of (2-aminophenyl)methanols with sulfoxonium ylides, which offers a direct route to the indoline skeleton. nih.govdntb.gov.ua Furthermore, palladium catalysis can be employed in tandem reactions, such as a decarboxylative amination/Heck/annulation sequence, to build complex indoline structures from simpler starting materials. researchgate.net

| Reaction Type | Amine/N-Heterocycle | Aryl Halide/Partner | Catalyst/Ligand | Conditions | Yield |

| Ullmann N-Arylation | Aniline | 2-Chlorobenzoic acid | CuI / Phenanthroline | High Temperature | Moderate to Good |

| Goldberg Reaction | Indole (B1671886) | Substituted Aryl Iodides | Pd0-AO/SBA-15 | Optimized | High |

| Pd-Catalyzed Annulation | (2-aminophenyl)methanol | Sulfoxonium ylide | Palladium(II) / Brønsted acid | Mild | Good |

Multicomponent Reaction Approaches

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a complex product, incorporating most or all of the atoms from the starting materials. dergipark.org.trrsc.org For the synthesis of indoline and indole derivatives, MCRs offer a powerful tool for rapidly building molecular diversity. nih.gov

One notable example is the Ugi four-component reaction (Ugi-4CR). This reaction can be adapted to produce indole precursors by reacting an aniline, an aldehyde, an isocyanide, and a carboxylic acid. rsc.org A subsequent acid-induced cyclization can then yield the indole core. rsc.orgnih.gov While direct synthesis of this compound via an MCR is less commonly reported, these strategies are invaluable for creating highly substituted indoline precursors that can be further modified. For instance, an MCR could be designed using a substituted aniline, a glyoxal (B1671930) derivative, an isocyanide, and formic acid to assemble a complex indole structure in a few steps. rsc.org

Click Chemistry Methodologies

Click chemistry refers to a class of reactions that are rapid, high-yielding, and tolerant of various functional groups. While not a primary method for constructing the core this compound structure, it is an excellent strategy for its derivatization.

A novel "photo click reaction" has been reported involving the light-mediated coupling of acylsilanes with indoles. nih.gov This process occurs under mild conditions (415 nm) and results in the formation of stable silylated N,O-acetals through the insertion of a siloxycarbene into the indole N-H bond. nih.govresearchgate.net This method provides a highly efficient and atom-economic way to conjugate indole-containing molecules, including potentially those with a benzoic acid moiety, to other systems like polymers or complex biomolecules. researchgate.net

Functional Group Interconversions and Derivatization Strategies

Once the this compound core is synthesized, its carboxylic acid group serves as a versatile handle for further chemical modifications, allowing for the creation of a diverse library of derivatives.

Acylation and Amidation Reactions

The carboxylic acid functional group of this compound is readily converted into a variety of derivatives, most commonly amides and esters, through acylation and amidation reactions.

Acylation: The synthesis of acyl derivatives, such as esters or acyl chlorides, typically begins with the activation of the carboxylic acid. For example, reaction with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) converts the benzoic acid into the more reactive acyl chloride. This intermediate can then be reacted with various nucleophiles. For instance, reacting the acyl chloride with an alcohol will produce the corresponding ester. This is a standard transformation in organic synthesis.

Amidation: Amidation is a crucial transformation for creating compounds with potential biological activity. The direct reaction of this compound with an amine to form an amide bond is often facilitated by a coupling agent. These reagents activate the carboxylic acid to promote the reaction under mild conditions. Common coupling agents include carbodiimides like DCC (dicyclohexylcarbodiimide) and EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), often used in combination with additives like HOBt (hydroxybenzotriazole). Alternatively, more modern phosphonium-based reagents can be employed for efficient amide bond formation. researchgate.net These methods allow for the coupling of this compound with a wide array of primary and secondary amines to generate a library of amide derivatives. researchgate.net

| Starting Material | Reagent(s) | Product Type | Key Features |

| This compound | Thionyl Chloride (SOCl₂) | Acyl Chloride | Highly reactive intermediate for further synthesis. |

| This compound | Alcohol, Acid Catalyst | Ester | Stable derivative, often used in prodrug strategies. |

| This compound | Amine, Coupling Agent (e.g., EDC, HOBt) | Amide | Formation of a stable amide bond, common in medicinal chemistry. |

| 4-Nitrobenzoic acid | Various Amines, Phosphoric acid derivative | Amide | Good to excellent yields for a range of amines. researchgate.net |

Reductive Amination Protocols

Reductive amination, or reductive alkylation, is a highly effective method for forming carbon-nitrogen bonds, converting a carbonyl group into an amine through an intermediate imine. wikipedia.org This process is widely utilized in organic synthesis due to its efficiency and the stability of the resulting products. masterorganicchemistry.com The reaction typically involves the condensation of an aldehyde or ketone with an amine in a one-pot procedure, followed by the in-situ reduction of the resulting imine/iminium ion. wikipedia.orgharvard.edu

Commonly employed reducing agents are selected for their ability to selectively reduce the iminium ion in the presence of the initial carbonyl compound. masterorganicchemistry.com Key reagents for this transformation include:

Sodium cyanoborohydride (NaBH₃CN): This reagent is effective under mildly acidic conditions (pH 6-7), which favor imine formation without significantly reducing the aldehyde or ketone starting material. wikipedia.orgharvard.edu

Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃): Considered a milder and less toxic alternative, this reagent is highly selective for the reduction of imines and is often used with acetic acid as a catalyst. masterorganicchemistry.comharvard.edu

Catalytic Hydrogenation: The use of hydrogen gas with catalysts like palladium, platinum, or nickel is another established method for direct reductive amination. wikipedia.org

While the tertiary nitrogen of the indoline ring in this compound is not available for direct reductive amination, the carboxylic acid moiety offers a handle for derivatization. A powerful, though less common, approach involves the use of carboxylic acids as the electrophile. nih.gov This two-step, one-pot process first involves a silane-mediated amidation of the carboxylic acid, followed by a zinc-catalyzed reduction of the resulting amide to form the desired tertiary amine. nih.gov This strategy allows for the N-alkylation of a wide range of amines using carboxylic acids, demonstrating broad substrate scope and functional group tolerance. nih.gov

Table 1: Common Reducing Agents in Reductive Amination

| Reducing Agent | Typical Conditions | Key Features |

|---|---|---|

| Sodium Cyanoborohydride (NaBH₃CN) | Mildly acidic (pH 6-7) | Selectively reduces iminium ions; toxic cyanide byproducts. harvard.edu |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Acetic acid catalyst | High selectivity, non-toxic, broad substrate scope. masterorganicchemistry.comharvard.edu |

| Catalytic Hydrogenation (H₂/Pd, Pt, Ni) | Pressurized H₂ | Effective for direct amination; can reduce other functional groups. wikipedia.org |

| Phenylsilane / Zn(OAc)₂ | Two-step, one-pot | Allows use of carboxylic acids as electrophiles. nih.gov |

Guanidination and Thiourea (B124793) Formation

Guanidination involves the introduction of a guanidinyl group, C(NH)(NH₂)₂, onto a molecule, typically by reacting a primary or secondary amine with a guanidinylating agent. The resulting guanidinium (B1211019) group is protonated under physiological conditions, influencing the molecule's solubility and receptor-binding capabilities.

Thiourea derivatives, characterized by the N-C(S)-N linkage, are synthesized through various methods, most commonly by the reaction of an amine with an isothiocyanate. uobabylon.edu.iq An alternative, odorless method involves the in-situ generation of thiobenzoic acids from benzoic anhydrides and thiourea, which can then react with various organic halides or electron-deficient alkenes. beilstein-journals.org One-pot syntheses using carbon disulfide and primary aliphatic amines in an aqueous medium have also proven effective for creating substituted thiourea derivatives. organic-chemistry.org

For a molecule like this compound, direct guanidination or thiourea formation at the indoline nitrogen is not feasible. However, these functionalities can be incorporated by modifying the benzoic acid portion of the molecule or by building the molecule from precursors already containing the desired group. For instance, a synthetic route could begin with 4-aminobenzoic acid, which is first converted to 4-guanidinobenzoic acid nih.gov or a thiourea derivative. The indoline ring could then be constructed in a subsequent step. Another approach involves converting the carboxylic acid of this compound into an amine via a process like the Curtius rearrangement, which could then undergo reaction to form the corresponding guanidine (B92328) or thiourea.

Targeted Synthesis of Specific Derivatives and Analogues

Indolin-2-one-Based Benzoic Acid Derivatives

Indolin-2-ones, also known as oxindoles, are a prominent heterocyclic scaffold in medicinal chemistry. The synthesis of derivatives bearing a benzoic acid moiety can be achieved through several routes. One common strategy involves the condensation of an existing indolin-2-one with an aldehyde. For instance, 3-benzylidene-indolin-2-one derivatives can be prepared by condensing indolin-2-one with dimethylaminobenzaldehyde in refluxing acetic acid. nih.gov

Another powerful approach is the intramolecular cyclization of precursors. For example, indolin-2-one and isoindolin-1-one (B1195906) derivatives can be prepared from 2-(carboxymethyl)benzoic acid (homophthalic acid). researchgate.net The process involves converting the acid to an acyl azide, followed by a Curtius rearrangement to form an isocyanate, which then undergoes intramolecular cyclization. researchgate.net

The synthesis of a key intermediate, methyl 2-oxoindoline-6-carboxylate, provides a relevant example. The process starts with 4-chloro-3-nitro-benzoic acid, which is esterified and then reacted with dimethyl malonate. Subsequent reduction of the nitro group and cyclization yields the desired 6-methoxycarbonyl-2-oxindole, which can be further functionalized. google.com

Table 2: Selected Synthetic Approaches to Indolin-2-one Derivatives

| Starting Material(s) | Key Transformation(s) | Type of Derivative | Reference |

|---|---|---|---|

| Indolin-2-one, Aldehyde | Aldol Condensation | 3-substituted-indolin-2-ones | nih.gov |

| 2-(Carboxymethyl)benzoic acid | Curtius Rearrangement, Intramolecular Cyclization | Indolin-2-one | researchgate.net |

| 4-Chloro-3-nitro-benzoic acid, Dimethyl malonate | Nucleophilic Aromatic Substitution, Reductive Cyclization | 6-carboxy-indolin-2-one | google.com |

Sulfamoyl Benzoic Acid Analogues with Indoline Moieties

Sulfamoyl benzoic acid analogues are of significant interest in drug discovery. The synthesis of such compounds featuring an indoline moiety can be accomplished by coupling a benzoic acid derivative containing a sulfamoyl group with an indoline-containing fragment.

A representative synthesis involves the reaction of substituted benzo[d]isothiazol-3(2H)-one-1,1-dioxides (saccharin analogues) with an appropriate nucleophile. For example, 2-(N-(4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butyl)sulfamoyl)-substituted benzoic acids have been synthesized by reacting N-(4-aminobutyl)-1,8-naphthalimide with substituted saccharin (B28170) analogues in the presence of K₂CO₃ in DMF. nih.gov A similar strategy could be employed where an amino-functionalized indoline serves as the nucleophile to open the saccharin ring, thereby forming the desired sulfamoyl benzoic acid analogue.

Spiro-Fused Heterocyclic Systems Incorporating Indoline

Spiro-fused heterocyclic systems containing an indoline core represent a complex and synthetically challenging class of molecules. These structures are often assembled through multicomponent reactions, which allow for the rapid construction of molecular complexity from simple starting materials. Isatin (B1672199) (indoline-2,3-dione) and its derivatives are common precursors for these syntheses. arkat-usa.org

One prevalent method is the 1,3-dipolar cycloaddition reaction. For example, the reaction between a substituted indole-2,3-dione, (S)-pipecolic acid, and trans-3-benzoylacrylic acid in a one-pot, three-component reaction yields spiro[indoline-3,3′-indolizine]s with high regio- and stereospecificity. nih.gov Similarly, spirooxindole-pyrrolidine compounds can be synthesized via the 1,3-dipolar cycloaddition of azomethine ylides, generated in situ from isatin and an amino acid like sarcosine, with a suitable dipolarophile. arkat-usa.org

Organocatalysis has also been employed to control the enantioselectivity of these transformations. Chiral phosphoric acid has been used to catalyze the (4+3) cyclization of α-(3-isoindolinonyl) propargylic alcohols with 2-indolylmethanols, producing spiro isoindolinone-oxepine-fused indoles with high yields and enantioselectivities. rsc.org These methods highlight the versatility of the indoline scaffold in constructing diverse and complex spirocyclic systems.

Table 3: Examples of Spiro-Fused Heterocycle Synthesis

| Reaction Type | Key Reactants | Resulting Spiro System | Reference |

|---|---|---|---|

| Three-Component 1,3-Dipolar Cycloaddition | Isatin, Pipecolic Acid, Alkene | Spiro[indoline-3,3′-indolizine] | nih.gov |

| Three-Component 1,3-Dipolar Cycloaddition | Isatin, Sarcosine, Acrylonitrile derivative | Spirooxindole-pyrrolidine | arkat-usa.org |

| Organocatalytic (4+3) Cyclization | Isoindolinonyl propargylic alcohol, 2-Indolylmethanol | Spiro isoindolinone-oxepine-fused indole | rsc.org |

Spectroscopic and Analytical Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by mapping the chemical environments of hydrogen and carbon atoms.

The ¹H NMR spectrum of 4-(Indolin-1-yl)benzoic acid is expected to show distinct signals corresponding to the protons of the indoline (B122111) and benzoic acid substructures. The exact chemical shifts (δ) can vary based on the solvent used but can be predicted with high accuracy based on analogous structures.

The protons on the benzoic acid ring, being part of a 1,4-disubstituted system, typically appear as two distinct doublets. The protons ortho to the carboxylic acid group are expected to be the most deshielded. The indoline moiety presents four aromatic protons and two sets of aliphatic protons. The aliphatic protons at C2 and C3 of the indoline ring are expected to appear as two triplets due to spin-spin coupling with each other. The carboxylic acid proton characteristically appears as a broad singlet at a significantly downfield chemical shift, often above 10 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Carboxylic Acid (-COOH) | > 10.0 | Broad Singlet |

| Aromatic (Benzoic Acid) | ~7.9 - 8.1 | Doublet |

| Aromatic (Benzoic Acid) | ~7.2 - 7.4 | Doublet |

| Aromatic (Indoline) | ~6.6 - 7.2 | Multiplet |

| Aliphatic (-N-CH₂-) | ~4.0 - 4.2 | Triplet |

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, a total of 15 distinct carbon signals are expected, although some aromatic signals may overlap depending on the resolution and solvent.

The carbonyl carbon of the carboxylic acid is the most deshielded, typically appearing around 167-173 ppm. The aromatic carbons show a range of chemical shifts, with quaternary carbons (those without attached protons) often showing different intensities. The two aliphatic carbons of the indoline ring will appear in the upfield region of the spectrum. Based on data for similar substituted benzoic acids, the chemical shifts can be reliably estimated. rsc.orgdocbrown.info

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (-COOH) | 167 - 173 |

| Quaternary Aromatic (C-N, Indoline) | 150 - 155 |

| Quaternary Aromatic (C-COOH) | 125 - 130 |

| Aromatic (CH) | 110 - 145 |

| Aliphatic (-N-CH₂) | 50 - 55 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. The spectrum of this compound is expected to show several characteristic absorption bands.

The most prominent feature for the carboxylic acid is a very broad O-H stretching band, typically in the region of 2500-3300 cm⁻¹, which is a result of hydrogen bonding. rsc.org The carbonyl (C=O) stretch of the carboxylic acid gives a strong, sharp absorption band between 1680-1710 cm⁻¹. rsc.org Aromatic C=C stretching vibrations are expected in the 1450-1600 cm⁻¹ region. The C-N stretching of the indoline amine will likely appear in the 1200-1350 cm⁻¹ range. Additionally, aromatic C-H stretches are observed above 3000 cm⁻¹, while aliphatic C-H stretches from the indoline ring appear just below 3000 cm⁻¹.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid | O-H Stretch | 2500 - 3300 | Broad, Strong |

| Aromatic Ring | C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic (Indoline) | C-H Stretch | 2850 - 2960 | Medium |

| Carbonyl (Acid) | C=O Stretch | 1680 - 1710 | Strong |

| Aromatic Ring | C=C Stretch | 1450 - 1600 | Medium-Strong |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound and can provide structural information through fragmentation analysis.

For this compound (C₁₅H₁₃NO₂), the calculated molecular weight is 239.27 g/mol . researchgate.net In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 239.

The fragmentation pattern would likely involve characteristic losses from the parent ion. A common fragmentation for benzoic acids is the loss of a hydroxyl radical (•OH, 17 Da) to form an acylium ion [M-17]⁺ at m/z = 222, followed by the loss of carbon monoxide (CO, 28 Da) to yield a phenyl cation fragment [M-17-28]⁺. Another possible fragmentation is the loss of the entire carboxyl group (•COOH, 45 Da) to give an ion at m/z = 194.

Table 4: Predicted Mass Spectrometry Fragments for this compound

| m/z Value | Ion | Description |

|---|---|---|

| 239 | [M]⁺ | Molecular Ion |

| 222 | [M - OH]⁺ | Loss of hydroxyl radical |

| 194 | [M - COOH]⁺ | Loss of carboxyl group |

Chromatographic Techniques for Purity and Identity Assessment

HPLC is a powerful technique used to separate, identify, and quantify components in a mixture. For this compound, a reversed-phase HPLC (RP-HPLC) method is typically employed for purity assessment.

This method would utilize a nonpolar stationary phase, such as a C18 column, and a polar mobile phase. A common mobile phase composition involves a gradient elution with a mixture of an aqueous solvent (often water with an acid like formic acid or trifluoroacetic acid to ensure the carboxylic acid is protonated) and an organic solvent such as acetonitrile (B52724) or methanol. Detection is commonly performed using a UV detector, as the aromatic rings in the molecule absorb strongly in the UV region (typically around 230-280 nm). The retention time of the compound under specific conditions serves as an identifier, while the peak area allows for quantification and purity determination.

Table 5: Typical HPLC Parameters for Analysis of this compound

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 150 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Elution | Gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at ~254 nm |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a chromatographic technique used to separate mixtures. In the context of "this compound," TLC can be employed to monitor the progress of its synthesis, assess its purity, and determine an appropriate solvent system for larger-scale purification methods like column chromatography.

The separation on a TLC plate is based on the principle of differential partitioning of the compound between the stationary phase (typically silica (B1680970) gel or alumina (B75360) coated on a plate) and the mobile phase (a solvent or a mixture of solvents). The distance the compound travels up the plate is quantified by its retention factor (Rf value), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front.

For a compound like this compound, which possesses both a polar carboxylic acid group and a less polar indoline moiety, the choice of the mobile phase is crucial for achieving good separation. A typical mobile phase would be a mixture of a non-polar solvent (like hexane (B92381) or petroleum ether) and a more polar solvent (like ethyl acetate (B1210297) or dichloromethane). The polarity of the solvent system is adjusted to obtain an optimal Rf value, which is generally between 0.3 and 0.7 for good separation and accurate determination.

Visualization of the spots on the TLC plate after development can be achieved by various methods. Since this compound contains chromophoric groups, it is expected to be visible under UV light (typically at 254 nm), where it would appear as a dark spot against a fluorescent background. Additionally, staining reagents can be used for visualization. For instance, a potassium permanganate (B83412) stain can be effective as it reacts with compounds that can be oxidized. Given the presence of the carboxylic acid group, a bromocresol green indicator could also be used, which would show a yellow spot on a blue or green background.

A hypothetical TLC analysis of a synthesized sample of this compound is presented in the table below. This data is illustrative and would be determined experimentally.

| Parameter | Value |

| Stationary Phase | Silica gel 60 F₂₅₄ on aluminum sheet |

| Mobile Phase | Hexane:Ethyl Acetate (7:3, v/v) |

| Rf Value | 0.45 |

| Visualization Method | UV light (254 nm), Potassium permanganate stain |

| Spot Appearance | Dark spot under UV, Yellowish-brown spot with KMnO₄ |

Elemental Analysis

Elemental analysis is a fundamental analytical technique used to determine the elemental composition (in terms of percentage of each element) of a compound. This analysis is crucial for confirming the empirical formula of a newly synthesized compound like this compound. The experimentally determined percentages of carbon (C), hydrogen (H), and nitrogen (N) are compared with the theoretically calculated values based on its molecular formula, C₁₅H₁₃NO₂.

The molecular formula of this compound is C₁₅H₁₃NO₂, and its molecular weight is 239.27 g/mol . The theoretical elemental composition can be calculated as follows:

Carbon (C): (15 * 12.011 g/mol ) / 239.27 g/mol * 100% = 75.30%

Hydrogen (H): (13 * 1.008 g/mol ) / 239.27 g/mol * 100% = 5.48%

Nitrogen (N): (1 * 14.007 g/mol ) / 239.27 g/mol * 100% = 5.85%

Oxygen (O): (2 * 15.999 g/mol ) / 239.27 g/mol * 100% = 13.37% (Oxygen is typically determined by difference)

The experimental values obtained from an elemental analyzer should be in close agreement with these theoretical values, typically within a ±0.4% margin, to validate the purity and the proposed molecular formula of the synthesized compound.

The table below presents the theoretical and hypothetical experimental results from an elemental analysis of this compound.

| Element | Theoretical Percentage (%) | Experimental Percentage (%) |

| Carbon (C) | 75.30 | 75.25 |

| Hydrogen (H) | 5.48 | 5.52 |

| Nitrogen (N) | 5.85 | 5.81 |

The close correlation between the theoretical and experimental values in this hypothetical analysis would provide strong evidence for the successful synthesis and purity of this compound.

No Specific Research Found for "this compound" in the Context of Drug Discovery and Development

Following comprehensive and targeted searches of scientific databases and literature, it has been determined that there is a notable absence of published research specifically detailing the structure-activity relationship (SAR), lead optimization strategies, and other drug discovery methodologies for the chemical compound “this compound.” While general principles of medicinal chemistry and drug design are well-established, their specific application to this particular molecule has not been documented in the available scientific literature.

The performed searches, which included terms such as "structure-activity relationship," "analogue design," "substituent effects," "fragment-based drug discovery," "scaffold hopping," and "rational drug design" in conjunction with "this compound," did not yield any specific studies, data tables, or detailed research findings that would be necessary to construct an article according to the provided outline.

The existing body of literature discusses these drug discovery concepts in the context of other benzoic acid derivatives or compounds containing an indoline or indole (B1671886) scaffold. However, a direct and focused investigation into the systematic structural modifications, the influence of substituent effects on molecular interactions, or the application of fragment-based or scaffold hopping strategies specifically originating from or targeting this compound appears to be absent from the public domain.

Consequently, it is not possible to generate a scientifically accurate and thorough article that strictly adheres to the requested detailed outline for "this compound" without resorting to speculation or fabricating data, which would compromise the integrity and factual basis of the content. The lack of specific research on this compound prevents a detailed discussion of its medicinal chemistry and lead optimization pathways.

Structure Activity Relationship Sar and Lead Optimization Strategies

Optimization for Enhanced Molecular Recognition and Potency

The strategic optimization of lead compounds is a cornerstone of medicinal chemistry, aiming to enhance their potency and selectivity for a specific biological target. In the context of 4-(Indolin-1-yl)benzoic acid, while direct and extensive structure-activity relationship (SAR) studies are not widely published in publicly accessible literature, principles of lead optimization can be inferred from research on analogous structures, including various indoline (B122111) and benzoic acid derivatives. These studies provide a framework for predicting how modifications to the this compound scaffold could enhance its molecular recognition by a target, leading to increased potency.

Optimization strategies for a molecule like this compound would typically focus on three main areas: the indoline ring, the benzoic acid moiety, and the linkage between them.

Modifications to the Indoline Ring

The indoline core is a versatile scaffold that allows for a variety of substitutions to probe the binding pocket of a target protein. Research on other indoline-based compounds has shown that substitutions on both the aromatic ring and the heterocyclic portion can significantly impact biological activity.

For instance, in the development of indoline-based inhibitors of 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), modifications at the N-1 and C-5 positions of the indoline ring were explored. Acylation at the N-1 position with groups like cyclohexanecarbonyl chloride was a key step in synthesizing active compounds acs.org. Furthermore, decoration at the C-5 position, for example with a nitro group that is subsequently reduced to an amine for further derivatization, has been shown to be a viable strategy for introducing diversity and modulating activity acs.org.

These findings suggest that for this compound, introducing small, lipophilic, or hydrogen-bonding substituents onto the indoline ring could enhance binding affinity. The optimal substitution pattern would be highly dependent on the specific topology and nature of the target's binding site.

Modifications to the Benzoic Acid Moiety

The carboxylic acid group of the benzoic acid moiety is a critical feature, often involved in key ionic interactions or hydrogen bonds with a biological target. Its position on the phenyl ring is also crucial. Studies on various benzoic acid-containing molecules consistently highlight the importance of the carboxylate for activity.

Lead optimization of benzoic acid derivatives often involves altering the substitution pattern on the phenyl ring. For example, in a series of 4-(thiazol-5-yl)benzoic acid derivatives developed as protein kinase CK2 inhibitors, the introduction of a 2-halo- or 2-methoxy-benzyloxy group at the 3-position of the benzoic acid moiety maintained potent inhibitory activity and led to increased antiproliferative effects nih.gov. This indicates that the space around the benzoic acid ring in the binding pocket can accommodate specific substituents that may contribute to additional favorable interactions.

Furthermore, replacing the phenyl ring with other aromatic systems, such as pyridine (B92270) or pyridazine, has been shown to yield potent compounds in the same study, suggesting that the electronic properties and hydrogen bonding capacity of the ring system can be fine-tuned to improve potency nih.gov.

Interactive Data Table: Inferred SAR for this compound Analogs

The following table outlines hypothetical modifications to the this compound scaffold and their potential impact on potency, based on the optimization strategies observed in related classes of compounds.

| Compound | Modification from this compound | Rationale for Potential Potency Change | Reference Analogy |

| Analog A | Substitution with a methyl group at the 5-position of the indoline ring. | Introduction of a small lipophilic group could enhance van der Waals interactions in a hydrophobic pocket. | Modifications at the C-5 position of indoline have been shown to be synthetically feasible and can influence activity acs.org. |

| Analog B | Acylation of the indoline nitrogen (if the benzoic acid is linked differently) or substitution on the indoline aromatic ring. | Acyl groups can introduce additional hydrogen bond acceptors and alter the electronics of the indoline system. | N-1 acylation is a common strategy in indoline chemistry acs.org. |

| Analog C | Introduction of a chlorine or bromine atom at the 3-position of the benzoic acid ring. | Halogen atoms can form halogen bonds and increase lipophilicity, potentially improving binding and pharmacokinetic properties. | Halogenation of the central benzene (B151609) ring improved properties in a series of VLA-4 antagonists nih.gov. |

| Analog D | Replacement of the benzoic acid with a bioisostere like a tetrazole. | A tetrazole can mimic the acidic proton and charge distribution of a carboxylic acid while potentially improving metabolic stability and cell permeability. | Bioisosteric replacement is a common lead optimization strategy. |

Enhancing Molecular Recognition

The ultimate goal of these structural modifications is to achieve a better "fit" between the ligand and its target, a concept central to molecular recognition. This involves optimizing a combination of interactions:

Hydrophobic Interactions: Modifications to the indoline ring, such as the addition of alkyl or aryl groups, can enhance interactions with hydrophobic pockets in the target protein.

Hydrogen Bonding: The carboxylic acid is a prime hydrogen bond donor and acceptor. Modifications that introduce other hydrogen bonding moieties, such as amides or sulfonamides, on either the indoline or benzoic acid rings could form additional stabilizing interactions.

Ionic Interactions: The negatively charged carboxylate at physiological pH is likely to interact with positively charged residues like arginine or lysine (B10760008) in the binding site. The position of this group is critical and is generally maintained during initial optimization.

Shape and Conformational Rigidity: The linkage between the indoline and benzoic acid moieties dictates their relative orientation. Introducing conformational constraints, for example by cyclization or the introduction of rigid linkers, can lock the molecule into a bioactive conformation, reducing the entropic penalty of binding and thus increasing potency.

Computational Chemistry and Molecular Modeling in Research and Design

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is crucial in drug discovery for understanding how a ligand, such as 4-(Indolin-1-yl)benzoic acid, might interact with a biological target.

Molecular docking simulations have been employed to predict the binding modes and conformations of this compound and its derivatives within the active sites of various protein targets. For instance, studies on related indoline (B122111) structures have shown that the indoline moiety can adopt specific conformations to fit into hydrophobic pockets of an enzyme's active site. The benzoic acid group, with its carboxyl functional group, is often predicted to be involved in crucial electrostatic interactions. The orientation of the molecule is typically governed by the need to satisfy a combination of hydrophobic and hydrophilic interactions to achieve the most stable binding conformation, often quantified by a low binding energy score.

The analysis of docking poses reveals key intermolecular interactions that stabilize the ligand-target complex. For this compound, these interactions typically include:

Hydrogen Bonding: The carboxylic acid group is a primary site for hydrogen bonding, capable of acting as both a hydrogen bond donor and acceptor. It frequently forms strong hydrogen bonds with amino acid residues such as arginine, lysine (B10760008), or histidine within the target's active site.

Hydrophobic Contacts: The bicyclic indoline ring system and the phenyl ring of the benzoic acid moiety are predominantly hydrophobic. These parts of the molecule are predicted to form van der Waals and hydrophobic interactions with nonpolar amino acid residues like leucine, isoleucine, and valine. These interactions are critical for the proper anchoring of the ligand within the binding pocket.

Pi-Interactions: The aromatic rings present in the structure can engage in π-π stacking or π-cation interactions with aromatic residues like phenylalanine, tyrosine, and tryptophan, further contributing to binding affinity.

Table 1: Predicted Intermolecular Interactions for this compound

| Interaction Type | Functional Group Involved | Potential Interacting Amino Acid Residues |

|---|---|---|

| Hydrogen Bonding | Carboxylic Acid (-COOH) | Arginine, Lysine, Histidine, Serine, Threonine |

| Hydrophobic Contacts | Indoline Ring, Phenyl Ring | Leucine, Isoleucine, Valine, Alanine |

| π-π Stacking | Phenyl Ring, Indoline Ring | Phenylalanine, Tyrosine, Tryptophan |

Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a deeper understanding of the electronic structure and properties of molecules, which is essential for rational drug design.

DFT calculations are used to determine a range of molecular properties and electronic descriptors for this compound. These descriptors help in understanding the molecule's reactivity, stability, and pharmacokinetic properties. Key descriptors include:

HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated to determine the molecule's electronic band gap. A smaller HOMO-LUMO gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP): MEP maps visualize the electron density distribution around the molecule, identifying electrophilic and nucleophilic sites. For this compound, the MEP would show a region of high negative potential around the carboxylic oxygen atoms, indicating their suitability for electrophilic attack or hydrogen bonding.

Table 2: Key Electronic Descriptors from DFT Calculations

| Descriptor | Significance |

|---|---|

| HOMO Energy | Related to the electron-donating ability of the molecule. |

| LUMO Energy | Related to the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | Indicates chemical reactivity and kinetic stability. |

| Molecular Electrostatic Potential | Identifies sites for intermolecular interactions. |

Quantum chemical calculations can elucidate reaction mechanisms at the atomic level. While specific mechanistic studies on this compound are not widely published, DFT could be theoretically applied to investigate its synthesis or metabolic pathways. For example, by modeling the transition states and reaction intermediates, researchers could determine the most energetically favorable pathway for its formation or degradation, providing valuable information for synthetic chemists and pharmacologists.

In Silico Screening and Virtual Library Design

The core structure of this compound serves as a valuable scaffold for the design of virtual libraries of related compounds for in silico screening.

Virtual screening techniques use computational methods to rapidly assess large libraries of chemical structures to identify those that are most likely to bind to a drug target. Starting with the this compound scaffold, a virtual library can be generated by systematically modifying different parts of the molecule. For example, various substituents can be added to the indoline or benzoic acid rings.

This newly designed virtual library can then be screened against a specific biological target using high-throughput molecular docking. The results of this screening can prioritize a smaller, more manageable number of candidate compounds for chemical synthesis and subsequent experimental testing. This in silico approach significantly accelerates the early stages of drug discovery by focusing resources on the most promising molecules, reducing both the time and cost associated with identifying new lead compounds.

Application of Artificial Intelligence and Machine Learning in Lead Optimization

The process of lead optimization, where an initial "hit" compound is iteratively modified to improve its pharmacological properties, has been revolutionized by the integration of artificial intelligence (AI) and machine learning (ML). iapchem.org These technologies excel at identifying complex, non-linear relationships between a molecule's structure and its biological activity or pharmacokinetic profile. nih.gov For a lead compound like this compound, AI and ML models can accelerate the journey from a promising molecule to a viable drug candidate.

One of the primary applications of ML in this context is the development of Quantitative Structure-Activity Relationship (QSAR) models. orientjchem.org QSAR models mathematically correlate a compound's structural or physicochemical properties with its biological activity. researchgate.netnih.gov For a series of this compound derivatives, a QSAR model could be trained on experimental data to predict the activity of newly designed analogs, thereby prioritizing the synthesis of only the most promising candidates. nih.govdergipark.org.tr These models can identify which molecular features, such as specific substitutions on the benzoic acid or indoline rings, are most conducive to the desired biological effect. dergipark.org.tr

Furthermore, deep learning and generative models have enabled de novo drug design, where AI algorithms generate entirely new molecular structures with desired properties. nih.govnih.gov Starting with a core scaffold like this compound, a generative model can propose novel derivatives that are predicted to have high potency and selectivity for a specific target. arxiv.orgresearchgate.net These models, such as Generative Adversarial Networks (GANs) or Variational Autoencoders (VAEs), learn from vast chemical databases to understand the rules of chemical structure and synthesis, producing molecules that are not only active but also synthetically accessible. researchgate.netdoaj.org

Another critical aspect of lead optimization is ensuring the compound has a favorable profile for Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET). Predicting these properties early in the discovery process is crucial to avoid late-stage failures. AI and ML models are increasingly used to build robust predictors for various ADMET endpoints. nih.govmdpi.com By training on large datasets of compounds with known ADMET characteristics, these models can estimate properties like aqueous solubility, plasma protein binding, metabolic stability, and potential toxicity for derivatives of this compound before they are synthesized. iapchem.orgijapbjournal.comsimulations-plus.com

Data Collection: Experimental data from a series of initial this compound analogs is gathered.

Model Training: AI/ML models (e.g., QSAR, ADMET predictors) are trained on this dataset.

De Novo Design & Prediction: Generative models propose new derivatives, and their activity and ADMET properties are predicted by the trained models.

Prioritization: The most promising candidates are ranked based on a multi-parameter optimization score, balancing potency, selectivity, and drug-like properties.

Synthesis & Testing: A small number of high-priority compounds are synthesized and tested experimentally.

Iteration: The new experimental data is fed back into the dataset to retrain and improve the models for the next design cycle.

| Compound ID | Scaffold Modification | Predicted Potency (IC50, nM) | Predicted Solubility (mg/mL) | Predicted Toxicity Risk | AI Optimization Score |

| Lead-001 | This compound | 850 | 0.5 | Low | 6.5 |

| Gen-042 | 5-fluoro-indolinyl | 120 | 0.4 | Low | 8.2 |

| Gen-113 | 2'-methyl-indolinyl | 75 | 0.1 | Medium | 7.1 |

| Gen-205 | 3-chloro-benzoic | 45 | 0.8 | Low | 9.1 |

| Gen-318 | 2-methoxy-benzoic | 95 | 0.05 | High | 4.3 |

Mechanistic Investigations of Molecular and Biological Interactions

Molecular Mechanisms of Enzyme Inhibition

Enzyme inhibition is a primary mechanism through which many therapeutic agents exert their effects. The unique structural features of 4-(Indolin-1-yl)benzoic acid, comprising an indoline (B122111) nucleus linked to a benzoic acid moiety, provide a scaffold for potential interactions with the active or allosteric sites of various enzymes. The following subsections explore the inhibitory activities of this compound and its structural analogs against several key enzymes.

5-Lipoxygenase (5-LOX) and Soluble Epoxide Hydrolase (sEH) Inhibition

Recent research has focused on the development of dual inhibitors of 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH) as a promising strategy for treating inflammatory diseases. While direct studies on this compound are not available, research into indoline-based compounds has identified potent dual inhibitors of both enzymes.

One study identified an indoline derivative, compound 73 , which exhibited significant inhibitory activity against both 5-LOX and sEH, with IC₅₀ values of 0.41 ± 0.01 µM and 0.43 ± 0.10 µM, respectively. The indoline scaffold was found to be a key pharmacophore, and structure-activity relationship (SAR) studies revealed that modifications to this core could modulate the inhibitory potency and selectivity. These findings suggest that the indoline moiety of this compound could serve as a foundation for the design of potent 5-LOX and sEH inhibitors.

| Compound | 5-LOX IC₅₀ (µM) | sEH IC₅₀ (µM) |

|---|---|---|

| Compound 73 (Indoline derivative) | 0.41 ± 0.01 | 0.43 ± 0.10 |

Steroid 5α-Reductase Inhibition

Steroid 5α-reductase is a critical enzyme in androgen metabolism, and its inhibition is a therapeutic strategy for conditions like benign prostatic hyperplasia. While direct data for this compound is not available, a study on N-substituted 4-(5-indolyl)benzoic acid derivatives, which are structurally similar, has provided valuable insights. nih.gov

This research demonstrated that the N-substituent on the indole (B1671886) ring plays a crucial role in the inhibitory activity against the two isozymes of steroid 5α-reductase. A benzyl (B1604629) substituent on the indole nitrogen resulted in an IC₅₀ of 6.20 µM for the human type II isozyme, while a cyclohexanemethyl substituent was most effective against the human type I isozyme, with an IC₅₀ of 2.10 µM. nih.gov These findings highlight the potential of the indole-benzoic acid scaffold as a basis for the development of potent and selective steroid 5α-reductase inhibitors.

| Compound | Human Type I IC₅₀ (µM) | Human Type II IC₅₀ (µM) |

|---|---|---|

| N-benzyl-4-(5-indolyl)benzoic acid | - | 6.20 |

| N-cyclohexanemethyl-4-(5-indolyl)benzoic acid | 2.10 | - |

Influenza Neuraminidase Inhibition

Influenza neuraminidase is a key target for antiviral drugs. While there are no specific studies on the inhibition of influenza neuraminidase by this compound, research on benzoic acid derivatives has shown their potential as inhibitors of this enzyme. nih.gov

One study synthesized a series of benzoic acid derivatives and found that 4-(acetylamino)-3-guanidinobenzoic acid was the most potent inhibitor, with an IC₅₀ of 2.5 x 10⁻⁶ M against N9 neuraminidase. nih.gov X-ray crystallographic analysis revealed that these inhibitors bind to the active site of the enzyme. nih.gov Although the substitution pattern is different from this compound, these results suggest that the benzoic acid moiety can serve as a scaffold for designing influenza neuraminidase inhibitors. Further investigation is needed to determine if the indoline substitution can enhance this inhibitory activity.

| Compound | N9 Neuraminidase IC₅₀ (M) |

|---|---|

| 4-(acetylamino)-3-guanidinobenzoic acid | 2.5 x 10⁻⁶ |

Matrix Metalloproteinase-13 (MMP-13) Inhibition

Matrix metalloproteinase-13 (MMP-13) is a key enzyme involved in the degradation of collagen in osteoarthritis. While direct inhibition data for this compound is not available, research on indole-based inhibitors of MMP-13 provides some relevant insights. acs.orgnih.gov

One study explored a series of indole derivatives and found that a terminal acidic group, such as a benzoic acid, can make a critical hydrogen bonding interaction with Lys140 in the S1'* pocket of the enzyme, contributing significantly to the inhibitory potency. acs.orgnih.gov For instance, the removal of the benzoate (B1203000) group in one of the lead compounds resulted in a tenfold loss of intrinsic activity. acs.orgnih.gov This highlights the potential importance of the benzoic acid moiety in this compound for MMP-13 inhibition.

| Compound | MMP-13 IC₅₀ (nM) |

|---|---|

| Indole-based inhibitor with terminal benzoic acid | Data not specified as a single value |

Carbonic Anhydrase (CA) Inhibition

Carbonic anhydrases are a family of enzymes involved in various physiological processes, and their inhibition has therapeutic applications. There is no specific data on the inhibition of carbonic anhydrase by this compound. However, studies on derivatives containing indole and sulfonamide moieties have shown inhibitory activity against various CA isoforms.

For example, a series of N1-substituted secondary sulfonamides incorporating indole tails were investigated as inhibitors of human CA isoforms I, II, IV, and IX. While the primary sulfonamides were potent inhibitors, functionalization of the sulfonamide group generally led to a decrease in potency. This suggests that the presence of an indole or indoline ring alone is not sufficient for potent CA inhibition and that a zinc-binding group like a sulfonamide is crucial. Further research would be needed to explore if a carboxylic acid group could act as a zinc-binding moiety in this context.

| Compound Type | General Inhibitory Potency |

|---|---|

| Primary sulfonamides with indole tails | Nanomolar range |

| N1-substituted secondary sulfonamides with indole tails | Micromolar range |

Acetylcholinesterase (AChE) Inhibition

Acetylcholinesterase (AChE) inhibitors are used in the treatment of Alzheimer's disease. While no direct studies on this compound have been reported, research on other benzoic acid derivatives has demonstrated their potential to inhibit AChE. researchgate.net

A study on a series of benzoic acid derivatives showed IC₅₀ values ranging from micromolar to millimolar concentrations. researchgate.net For example, 3-chloro-benzoic acid and 2-hydroxybenzoic acid (salicylic acid) were among the compounds investigated. Kinetic studies suggested that these compounds act as AChE inhibitors. researchgate.net The diverse structures of these benzoic acid derivatives indicate that the substitution pattern on the benzoic acid ring significantly influences the inhibitory activity. The specific contribution of an indoline substituent at the 4-position remains to be determined.

| Compound | AChE IC₅₀ |

|---|---|

| Various benzoic acid derivatives | Data not specified for individual compounds in a comparable format |

Biochemical Pathways of Antioxidant Action (e.g., Hydrogen Atom Transfer, Single Electron Transfer-Proton Transfer, Sequential Proton Loss Electron Transfer)

Detailed mechanistic studies elucidating the specific biochemical pathways of antioxidant action for this compound have not been extensively reported in publicly available scientific literature. The potential antioxidant activity of indoline derivatives is an area of research interest, with the indoline nucleus being a key structural feature in various bioactive compounds. researchgate.netresearchgate.net Generally, the antioxidant capacity of indole derivatives is attributed to their ability to donate a hydrogen atom or an electron to neutralize free radicals. nih.gov The presence of an unsubstituted nitrogen atom within the indole structure is often considered important for this activity. nih.gov

The primary mechanisms by which antioxidant compounds exert their effects include:

Hydrogen Atom Transfer (HAT): In this pathway, the antioxidant donates a hydrogen atom to a free radical, thereby quenching it. The efficiency of this mechanism is related to the bond dissociation enthalpy of the N-H bond in the case of indoline derivatives.

Single Electron Transfer-Proton Transfer (SET-PT): This mechanism involves the transfer of an electron from the antioxidant to the free radical, forming a radical cation. This is followed by the transfer of a proton to the surrounding medium.

Sequential Proton Loss Electron Transfer (SPLET): In the SPLET mechanism, the antioxidant first loses a proton, forming an anion. This anion then donates an electron to the free radical. researcher.lifewisdomlib.orgresearchgate.net

While these are the established pathways for antioxidant action, specific experimental or computational studies detailing which of these mechanisms (HAT, SET-PT, or SPLET) is predominant for this compound are not available. Such investigations would be necessary to fully characterize its antioxidant profile at a molecular level.

Mechanistic Pathways of Chemical Reactions (e.g., Indolyl 1,3-Heteroatom Transposition)

While specific mechanistic studies on the chemical reactions of this compound are limited, the indole framework, a core component of its structure, is known to participate in various mechanistically interesting transformations. One such reaction is the Indolyl 1,3-Heteroatom Transposition (IHT) .

The Indolyl 1,3-Heteroatom Transposition is a rearrangement reaction that allows for the introduction of a heteroatom at the C3-position of an indole ring. This reaction typically proceeds from N-hydroxyindole derivatives. In-depth mechanistic investigations have revealed a novel mechanistic duality, suggesting that two distinct pathways can operate simultaneously. The prevalence of each pathway is influenced by the electronic properties of the substrate.

This reaction provides a strategic method for the functionalization of indoles, which are important structural motifs in many natural products and pharmacologically active compounds. The ability to introduce oxygen- and nitrogen-based functional groups at the C3-position of the indole ring through this transposition reaction highlights its synthetic utility.

Derivatives and Analogues: Advanced Research Directions

Design and Synthesis of Hybrid Molecular Architectures

Molecular hybridization is a prominent strategy in drug discovery, involving the covalent linking of two or more distinct pharmacophores to create a single hybrid molecule with potentially synergistic or multi-target activities. The 4-(Indolin-1-yl)benzoic acid scaffold is an ideal candidate for this approach, allowing for the attachment of other biologically active fragments through its carboxylic acid group or by modification of the indoline (B122111) ring.

A common strategy involves creating ester or amide linkages. For instance, research into new hybrid molecules has demonstrated the synthesis of 1,4-dihydropyridine and other fused heterocyclic systems linked to a benzoic acid core. tandfonline.com This is achieved by reacting the potassium salt of a formylbenzoic acid with 2-chloro-N-aryl-acetamides to create versatile intermediates. tandfonline.com These intermediates can then undergo multicomponent reactions, such as the Hantzsch reaction, to build complex dihydropyridine-based structures attached to the benzoic acid moiety. tandfonline.com This modular approach allows for the combination of the indoline-benzoic acid scaffold with other pharmacophores known for specific biological activities, aiming to enhance therapeutic profiles or create agents with novel mechanisms of action.

Exploration of Novel Fused and Spiro Ring Systems

To explore new chemical space and introduce conformational rigidity, researchers are designing derivatives of this compound that incorporate fused or spirocyclic ring systems. These modifications can significantly impact a molecule's three-dimensional shape, influencing its binding affinity and selectivity for biological targets.

Fused Ring Systems: The synthesis of fused polycyclic scaffolds often begins with the indoline nucleus. A reagent-based diversification approach coupled with Pictet-Spengler type condensation reactions can furnish various benzene-fused pyrazino/diazepino indoles. researchgate.net Another prominent example is the synthesis of indolo[1,2-a]quinoxalines, which are readily accessed through the cyclization of 1-aryl-1H-indoles that have an amino, iodo, or nitro group at the 2-position of the aryl substituent. researchgate.net These strategies transform the basic indoline structure into more complex, rigid systems that can be further functionalized.

Spiro Ring Systems: Spirooxindoles, which feature a spirocyclic junction at the 3-position of the indoline core, are of high interest due to their diverse biological properties. mdpi.com The synthesis of novel spiro[5,8-methanoquinazoline-2,3′-indoline]-2′,4-dione derivatives has been achieved through the condensation reaction of alicyclic aminocarboxamides with various substituted isatins (indoline-2,3-diones). mdpi.com To improve the efficiency and environmental footprint of these syntheses, modern techniques such as high-speed ball milling (HSBM), microwave irradiation (MW), and continuous flow (CF) methodologies have been successfully developed. mdpi.com The reaction proceeds through the formation of an unstable intermediate, which then eliminates water and undergoes ring-closure to yield the final spiro compound. mdpi.com

A fascinating example of ring system modification involves the unexpected rearrangement of a 3,4-diaminoisocoumarine derivative, which bears a benzoic acid moiety. mdpi.com This precursor, 4-[(3-amino-1-oxo-1H-2-benzopyran-4-yl)amino]benzoic acid, undergoes a ring contraction to form 4-[(1-carbamoyl-3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzoic acid, a phthalide–carboxamide system. mdpi.com

| Ring System Type | Example Scaffold | Synthetic Precursors | Key Reaction Type |

|---|---|---|---|

| Fused | Indolo[1,2-a]quinoxaline | 1-(2-aminophenyl)-1H-indoles | Cyclization |

| Spiro | Spiro[5,8-methanoquinazoline-2,3′-indoline]-2′,4-dione | Isatins and 2-aminonorbornene carboxamides | Spirocyclization/Condensation |

| Fused (via Rearrangement) | Phthalide-carboxamide system | 4-[(3-amino-1-oxo-1H-2-benzopyran-4-yl)amino]benzoic acid | Ring Contracting Rearrangement |

Development of Dual or Multi-Targeting Agents

Chronic and complex diseases often involve multiple biological pathways. Dual or multi-targeting agents, which are designed to modulate more than one target simultaneously, can offer superior efficacy and a reduced likelihood of drug resistance compared to single-target agents. The this compound scaffold provides a foundation for designing such inhibitors.

Dual Inhibition based on the Indoline Scaffold: Research has led to the identification of indoline-based compounds that act as dual inhibitors of 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), two key enzymes in inflammatory pathways. acs.org By analyzing an in-house library, an indoline derivative was identified as a potent 5-LOX inhibitor, which guided the design of new analogues with dual-targeting capabilities. acs.org

Dual Inhibition based on the Benzoic Acid Scaffold: The benzoic acid portion of the molecule is also a key element for dual-targeting drug design. A 2,5-substituted benzoic acid scaffold has been designed to achieve equipotent binding to the anti-apoptotic proteins Mcl-1 and Bfl-1. nih.govnih.gov Structure-based design led to a compound that binds both Mcl-1 and Bfl-1 with Kᵢ values of 100 nM while showing selectivity over other Bcl-2 family proteins. nih.govnih.gov This demonstrates the potential for developing more advanced dual Mcl-1/Bfl-1 inhibitors to combat cancer. nih.gov

The broader strategy of creating multi-target inhibitors is exemplified by the development of 4-(1,2,3-triazol-1-yl)quinolin-2(1H)-ones, which have shown potential as inhibitors of multiple kinases like EGFR, BRAFV600E, and EGFRT790M. mdpi.com Similarly, certain 4-thiazolidinone derivatives have been shown to possess multi-targeting anticancer activity. mdpi.com These examples underscore the principle of integrating different pharmacophores to achieve a desired multi-target profile, a strategy directly applicable to derivatives of this compound.

| Core Scaffold | Biological Targets | Therapeutic Area |

|---|---|---|

| Indoline-based | 5-Lipoxygenase (5-LOX) and Soluble Epoxide Hydrolase (sEH) | Inflammation |

| 2,5-Substituted Benzoic Acid | Mcl-1 and Bfl-1 | Cancer |

| 4-(1,2,3-Triazol-1-yl)quinolin-2(1H)-one | EGFR, BRAFV600E, EGFRT790M | Cancer |

Strategies for Improving Chemical Accessibility and Synthetic Tractability

The ability to rapidly and efficiently synthesize a diverse library of analogues is crucial for successful drug discovery campaigns. Therefore, developing robust and versatile synthetic methodologies is a key area of research. For derivatives of this compound, this involves optimizing existing routes and exploring novel strategies like late-stage functionalization.

Late-Stage Functionalization: A significant challenge in medicinal chemistry is the need to perform de novo synthesis for each new analogue. Late-stage functionalization (LSF) addresses this by introducing chemical modifications in the final steps of a synthetic sequence. nih.gov A powerful LSF method applicable to the benzoic acid moiety is the directed iridium-catalyzed C-H activation for amination. nih.govd-nb.info This technique enables the direct and selective introduction of an amino group onto the aromatic ring of a wide array of benzoic acids, even in complex, drug-like molecules. nih.govd-nb.info The robustness of this system is highlighted by its tolerance for numerous functional groups, allowing for the rapid generation of valuable analogues. nih.gov

Future Perspectives and Emerging Research Avenues for 4 Indolin 1 Yl Benzoic Acid

Advancements in Sustainable Synthetic Methodologies for Complex Derivatives

The future synthesis of complex derivatives of 4-(indolin-1-yl)benzoic acid will increasingly prioritize sustainability and efficiency. Traditional multi-step syntheses often generate significant chemical waste and consume substantial resources. Modern approaches are shifting towards greener alternatives that minimize environmental impact while maximizing yield and molecular diversity.

One promising avenue is the adoption of principles from green chemistry for the synthesis of the core components and their derivatives. For instance, research into the sustainable production of active pharmaceutical ingredients (APIs) from lignin-based benzoic acid derivatives (LBADs) highlights a path toward using renewable feedstocks. rsc.org This approach aims to replace petroleum-based starting materials with those derived from abundant biopolymers like lignin, thereby reducing the carbon footprint of the synthetic process. rsc.org

Future synthetic strategies are also likely to focus on:

Catalytic C-H Activation: Direct functionalization of C-H bonds on the indoline (B122111) or benzoic acid rings can eliminate the need for pre-functionalized starting materials, reducing the number of synthetic steps.

Flow Chemistry: Continuous flow reactors offer superior control over reaction parameters, leading to higher yields, improved safety, and easier scalability compared to traditional batch processing. This method can also minimize solvent usage and energy consumption.

Biocatalysis: The use of enzymes to perform specific chemical transformations can offer high selectivity under mild, aqueous conditions, providing an environmentally benign alternative to conventional reagents.

These advancements will not only make the synthesis of complex this compound derivatives more eco-friendly but also more cost-effective, facilitating broader exploration of their chemical space.

Integration of Cutting-Edge Computational and AI-Driven Techniques

De Novo Drug Design: Generative AI models, trained on vast databases of known molecules and their biological activities, can design novel derivatives of this compound with specific, desired characteristics for binding to a particular biological target. lindushealth.com

Predictive Modeling: Machine learning algorithms can build models to predict the efficacy, toxicity, and pharmacokinetic profiles of virtual compounds. mbios.org This allows researchers to screen vast virtual libraries of potential derivatives and prioritize the most promising candidates for synthesis and experimental testing, minimizing wasted resources on compounds with a low probability of success. drugpatentwatch.com

Structure-Activity Relationship (SAR) Studies: AI can analyze complex datasets to identify subtle patterns and correlations between a molecule's structure and its biological activity, providing crucial insights for molecular design and optimization. nih.gov

| Computational Technique | Application in Drug Discovery for this compound | Potential Impact |

| Artificial Intelligence (AI) | Generating novel molecular structures with desired properties. | Accelerates the discovery of new drug candidates. lindushealth.com |

| Machine Learning (ML) | Predicting biological activity, toxicity, and pharmacokinetics. | Reduces failure rates by prioritizing high-probability compounds. mbios.orgdrugpatentwatch.com |

| Molecular Docking | Simulating the binding of derivatives to biological targets. | Guides rational drug design and lead optimization. researchgate.netnih.gov |

Identification and Validation of Novel Biological Targets

While existing research has linked scaffolds similar to this compound to various biological targets, a significant future opportunity lies in the unbiased identification and validation of novel targets for its derivatives. The unique structure of this compound may allow it to interact with proteins and pathways not previously considered.

Derivatives of the core components, indole (B1671886) and benzoic acid, have shown a wide range of biological activities, suggesting a rich field for target exploration. For instance, various indoline derivatives have been investigated as anti-inflammatory agents by targeting enzymes like 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH). acs.org Other related structures, such as pyrazole-benzoic acid derivatives, have been identified as potent antibacterial agents that inhibit fatty acid biosynthesis. nih.gov Furthermore, isatin (B1672199) (indoline-2,3-dione) derivatives have been optimized as inhibitors of fatty acid amide hydrolase (FAAH). nih.gov

Future research will likely employ advanced techniques to uncover new targets:

Phenotypic Screening: Testing derivatives in cell-based or organism-based models of disease without a preconceived target can reveal unexpected therapeutic effects.

Chemical Proteomics: Using affinity-based probes derived from this compound to "fish" for binding partners in cell lysates can directly identify the proteins it interacts with.

Genetic Approaches: Techniques like CRISPR screening can help identify genes (and their corresponding protein products) that are essential for the biological activity of a compound.

Once a novel target is identified, rigorous validation will be crucial to confirm its role in the compound's mechanism of action and its relevance to disease. This systematic approach of identifying and validating new targets will expand the therapeutic potential of the this compound scaffold beyond its currently imagined applications.

Challenges and Opportunities in Lead Optimization for Pre-clinical Research

The transition from a promising "hit" compound to a pre-clinical drug candidate, known as lead optimization, is a critical and challenging phase. For derivatives of this compound, this process will involve fine-tuning the molecular structure to enhance potency, selectivity, and drug-like properties while minimizing off-target effects and toxicity.

One of the primary challenges is navigating the complex interplay between a compound's structure and its various properties. drugtargetreview.com For example, a modification that improves potency might negatively impact solubility or metabolic stability. A key opportunity lies in leveraging the modular nature of the this compound scaffold. Systematic modifications can be made to the indoline ring, the benzoic acid portion, and the linkage between them to build a comprehensive structure-activity relationship (SAR). Lead optimization studies on related indoline-2,3-dione derivatives have shown that even small modifications can lead to dramatic improvements in inhibitory potency, demonstrating the value of this approach. nih.gov

Key focus areas for the lead optimization of this compound derivatives include:

Improving Potency and Selectivity: Iterative design, guided by computational modeling and biological testing, will be used to enhance binding to the desired target while reducing interactions with other proteins.

Optimizing ADMET Properties: The absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile is a major determinant of a drug's success. Modifications will be aimed at improving oral bioavailability, ensuring appropriate distribution to the target tissue, achieving a suitable metabolic half-life, and eliminating toxicity. In silico ADMET profiling can help predict these properties early in the optimization process. nih.gov

Establishing In Vivo Efficacy: A significant challenge is ensuring that the excellent in vitro activity of a compound translates to effectiveness in a living organism. drugtargetreview.com This requires careful selection of animal models that accurately replicate the human disease state.

Successfully navigating these challenges will be essential to advance potent and safe drug candidates based on the this compound structure into clinical development.

Q & A

Q. Table 1: Example Synthetic Routes

| Step | Reaction Type | Reagents/Conditions | Yield Range | Reference |

|---|---|---|---|---|

| 1 | Coupling | DCC/DMAP, RT | 58–70% | |

| 2 | Phosphorylation | Pd catalyst, Na₂CO₃ | ~65% |

Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Q. Basic

Q. Advanced

- Electron Localization Function (ELF) : Analyze electron density distribution to study aromaticity and bonding behavior in the indoline-benzoic acid system .

How can researchers optimize low yields in coupling reactions during derivative synthesis?

Q. Advanced

- Catalyst screening : Test Pd, Cu, or enzyme-mediated systems under varying temperatures/pH .

- Solvent effects : Polar aprotic solvents (e.g., DMF) may enhance reactivity compared to toluene .

- Kinetic studies : Monitor intermediates via HPLC or LC-MS to identify bottlenecks .

What computational strategies predict the biological activity of this compound derivatives?

Q. Advanced

Q. Table 2: Key Computational Parameters

| Method | Application | Reference |

|---|---|---|

| Molecular docking | CYP199A4 binding affinity | |

| DFT/ELF analysis | Electron density mapping |

How should discrepancies in biological activity data (e.g., in vitro vs. in vivo) be addressed?

Q. Advanced

- Metabolite profiling : Use HPLC and UV-Vis spectroscopy to identify oxidation products (e.g., hydroxylated derivatives) that may alter activity .

- Enzyme assays : Compare inhibition kinetics under standardized conditions (pH, temperature) to minimize variability .

What strategies resolve crystallographic ambiguities in hydrogen-bonding networks?

Q. Advanced

- High-resolution data : Collect datasets at synchrotron facilities (≤1.0 Å resolution) to improve SHELXL refinement accuracy .

- Twinned data refinement : Use SHELXE for challenging cases (e.g., pseudo-merohedral twinning) .

How do substituents at the 4-position of benzoic acid influence physicochemical properties?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.